molecular formula C13H13FN2O3 B13319340 Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Cat. No.: B13319340
M. Wt: 264.25 g/mol
InChI Key: ANUWHOALVCTNAM-UHFFFAOYSA-N
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Description

This compound features a pyrazolone core substituted with a 2-fluorophenyl group at position 2 and a methyl ester at position 2. The ester group contributes to solubility and metabolic stability. Crystallographic studies using tools like SHELXL () and ORTEP-3 () have been critical in elucidating its molecular conformation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the condensation of appropriate hydrazines with β-keto esters. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ester functional group can undergo hydrolysis, releasing the active pyrazole moiety, which can then exert its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Ester Analogs

  • Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 2197062-18-1)

    • Key Difference : Ethyl ester instead of methyl ester.
    • Impact : Longer alkyl chain increases lipophilicity (logP) and may slow hydrolysis, enhancing metabolic stability. This analog is structurally identical except for the ester group, making it ideal for studying esterase susceptibility .
  • Ethyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 2059954-74-2) Key Difference: 3-Cyanophenyl substituent instead of 2-fluorophenyl. Molecular weight (285.3 g/mol) is lower than the fluorophenyl analog (309.25 g/mol) .

Substituent Variations on the Phenyl Ring

  • Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 2060027-51-0)

    • Key Difference : Additional nitro group at the 4-position of the phenyl ring.
    • Impact : Nitro groups are strongly electron-withdrawing, which may increase reactivity and reduce stability. The molecular weight (309.25 g/mol) matches the parent compound, but the nitro group could hinder bioavailability due to steric effects .
  • 2-[2-(2,4-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic Acid (CAS 2059945-32-1)

    • Key Difference : Difluorophenyl substituent and free carboxylic acid instead of ester.
    • Impact : Increased lipophilicity from two fluorine atoms, but the carboxylic acid group introduces polarity, affecting solubility. This derivative may exhibit stronger hydrogen-bonding interactions () .

Core Heterocycle Modifications

  • Ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS 1240579-24-1)
    • Key Difference : Triazole core instead of pyrazolone.
    • Impact : The triazole ring alters hydrogen-bonding patterns and aromaticity. This may reduce planarity compared to pyrazolone, affecting interactions with biological targets like enzymes or receptors .

Data Table: Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate 2060027-51-0 C₁₃H₁₂FN₃O₅ 309.25 2-fluorophenyl, methyl ester High crystallinity (SHELX refinement )
Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo...acetate 2197062-18-1 C₁₄H₁₄FN₃O₃ 291.28 Ethyl ester Increased logP vs. methyl analog
Ethyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo...acetate 2059954-74-2 C₁₅H₁₅N₃O₃ 285.30 3-cyanophenyl Lower MW, higher reactivity
2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo...acetic acid 2059945-32-1 C₁₂H₁₀F₂N₂O₃ 268.22 2,4-difluorophenyl, carboxylic acid Enhanced H-bonding potential

Research Findings and Implications

  • Electronic Effects : Fluorine and nitro substituents significantly alter electron density, as shown by Multiwfn analysis (). The 2-fluorophenyl group in the parent compound balances lipophilicity and electronic effects, optimizing receptor interactions.
  • Metabolic Stability : Ethyl esters (e.g., CAS 2197062-18-1) may resist esterase hydrolysis better than methyl esters, extending half-life in vivo .
  • Crystallographic Trends : Pyrazolone derivatives exhibit planar configurations, while triazole analogs (e.g., CAS 1240579-24-1) show distorted geometries, impacting packing efficiency and solubility .

Biological Activity

Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, a compound belonging to the pyrazole class, has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C13H14FN2O3C_{13}H_{14}FN_2O_3, and it features a pyrazole ring substituted with a fluorophenyl group and an acetyl moiety. The structure can be represented as follows:

Methyl 2 2 2 fluorophenyl 5 methyl 3 oxo 2 3 dihydro 1H pyrazol 4 yl acetate\text{Methyl 2 2 2 fluorophenyl 5 methyl 3 oxo 2 3 dihydro 1H pyrazol 4 yl acetate}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. In vitro evaluations demonstrated significant activity against various bacterial strains. For instance, compounds derived from similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Activity
7b0.220.25Bactericidal
5aNot specifiedNot specifiedBactericidal
Control (Ciprofloxacin)Varies by strainVaries by strainBactericidal

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. For example, derivatives showed IC50 values of approximately 1.9 µg/mL against HCT116 and 2.3 µg/mL against MCF7 cells .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound AHCT1161.9
Compound BMCF72.3
DoxorubicinHCT1163.23

The mechanisms underlying the biological activities of these compounds include:

  • Inhibition of DNA Gyrase : Some derivatives demonstrated potent inhibition of DNA gyrase with IC50 values ranging from 12.27 to 31.64 µM, suggesting a mechanism that interferes with bacterial DNA replication .
  • Antibiofilm Formation : The ability to inhibit biofilm formation was noted as a significant advantage over traditional antibiotics, enhancing their therapeutic potential against resistant strains .
  • Low Hemolytic Activity : Toxicity assessments indicated low hemolytic activity (% lysis ranging from 3.23 to 15.22%) compared to controls, which is promising for developing safe antimicrobial agents .

Case Studies

A notable case study investigated the efficacy of pyrazole derivatives in treating infections caused by resistant bacterial strains. The study utilized a combination therapy approach where these compounds were tested alongside conventional antibiotics like Ciprofloxacin and Ketoconazole, resulting in reduced MICs and enhanced antibacterial effects .

Q & A

Q. Basic: How can the Vilsmeier–Haack reaction be optimized for synthesizing pyrazolone derivatives like the target compound?

Answer:
The Vilsmeier–Haack reaction is a robust method for introducing formyl groups into aromatic systems. For pyrazolone derivatives, optimization involves:

  • Reagent stoichiometry: A 1:1.2 molar ratio of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one to the Vilsmeier reagent (POCl₃/DMF) ensures complete conversion .
  • Temperature control: Maintaining 0–5°C during reagent addition minimizes side reactions (e.g., over-chlorination), followed by gradual warming to 60–70°C for 6–8 hours to drive the reaction .
  • Workup: Neutralization with aqueous NaHCO₃ and extraction with ethyl acetate improves yield (reported up to 68% for analogous compounds) .

Q. Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR: The 2-fluorophenyl group shows distinct splitting patterns (e.g., doublets for ortho-fluorine coupling at δ 7.2–7.8 ppm). The methyl ester (COOCH₃) resonates as a singlet near δ 3.7 ppm, while the pyrazolone ring protons appear as multiplets between δ 2.5–3.5 ppm .
  • IR spectroscopy: Key peaks include C=O stretches (pyrazolone at ~1680 cm⁻¹, ester at ~1720 cm⁻¹) and C-F stretches (1220–1150 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS): Exact mass matching within 3 ppm confirms molecular formula (e.g., C₁₃H₁₃FNO₃ requires [M+H]⁺ = 250.0874) .

Q. Basic: How does X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:

  • Dihedral angles: The 2-fluorophenyl and pyrazolone rings form a dihedral angle of 25–35°, influencing π-π stacking in solid-state structures .
  • Hydrogen bonding: Intramolecular H-bonds between the pyrazolone carbonyl and adjacent NH stabilize the enol-keto tautomer, confirmed by O···N distances of ~2.6 Å .
  • Crystallographic data: Space group assignments (e.g., P2₁/c) and R-factor refinement (<0.05) ensure structural accuracy .

Q. Advanced: How do contradictions arise in reported biological activities of pyrazolone derivatives?

Answer: Discrepancies often stem from:

  • Assay variability: MIC values for antibacterial activity vary with bacterial strains (e.g., S. aureus vs. E. coli) and solvent systems (DMSO vs. aqueous buffers) .
  • Tautomerism: The enol-keto equilibrium affects ligand-receptor binding. For example, enol forms may enhance metal chelation in coordination complexes, altering activity .
  • Structural analogs: Minor substituent changes (e.g., 4-nitrophenyl vs. 2-fluorophenyl) significantly modulate lipophilicity and membrane permeability .

Q. Advanced: What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Answer: Key approaches include:

  • Ring substitution: Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl para-position enhances antibacterial potency by ~30% compared to electron-donating groups (e.g., -OCH₃) .
  • Ester modification: Replacing the methyl ester with a bulkier tert-butyl group reduces solubility but improves metabolic stability in vitro .
  • Coordination complexes: Schiff base derivatives (e.g., with Cu²⁺ or Zn²⁺) show enhanced activity due to metal-ligand synergism, as seen in analogous pyrazolone systems .

Q. Basic: What challenges arise during purification of this compound, and how are they addressed?

Answer:

  • Byproduct removal: Column chromatography (silica gel, hexane/EtOAc 3:1) separates unreacted starting materials and chlorinated byproducts .
  • Crystallization issues: Slow evaporation from ethanol/water (7:3) yields high-purity crystals (>98%) suitable for XRD .
  • HPLC validation: Reverse-phase C18 columns (MeCN/H₂O, 0.1% TFA) confirm purity (>95%) and detect trace impurities .

Q. Advanced: What mechanistic insights explain the antibacterial activity of pyrazolone derivatives?

Answer: Proposed mechanisms include:

  • Enzyme inhibition: Pyrazolones inhibit bacterial dihydrofolate reductase (DHFR) via competitive binding to the folate pocket, as shown in molecular docking studies .
  • Membrane disruption: Lipophilic analogs (ClogP >2.5) penetrate Gram-negative outer membranes, causing leakage of cytoplasmic content .
  • Reactive oxygen species (ROS): Fluorinated derivatives induce oxidative stress in P. aeruginosa, correlating with reduced catalase activity .

Q. Advanced: How does the 2-fluorophenyl substituent influence the compound’s reactivity?

Answer:

  • Electronic effects: The fluorine atom’s -I effect deactivates the phenyl ring, reducing electrophilic substitution but enhancing stability toward oxidation .
  • Steric effects: Ortho-fluorine hinders rotation of the phenyl ring, locking the molecule in a planar conformation that favors π-stacking in crystal lattices .
  • Bioisosterism: The 2-fluorophenyl group mimics phenolic -OH in target binding while improving metabolic resistance to glucuronidation .

Q. Advanced: What role does the pyrazolone core play in coordination chemistry applications?

Answer:

  • Ligand design: The pyrazolone enolic oxygen and adjacent NH act as bidentate donors, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) .
  • Catalytic activity: Cu(II)-pyrazolone complexes catalyze asymmetric aldol reactions with up to 85% enantiomeric excess (ee) in model systems .
  • Magnetic properties: Fe(III) complexes exhibit antiferromagnetic coupling (J = −12 cm⁻¹), relevant to materials science .

Q. Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • pH stability: Incubation in buffers (pH 1–13) for 24 hours shows degradation <5% at pH 4–10 but rapid hydrolysis (>90%) under strongly acidic/basic conditions .
  • Thermal stability: Differential scanning calorimetry (DSC) reveals a melting point of 145–150°C with no decomposition below 200°C .
  • Light sensitivity: UV-Vis spectroscopy (λ = 254 nm) indicates photo-degradation (~15% over 48 hours), necessitating storage in amber vials .

Properties

Molecular Formula

C13H13FN2O3

Molecular Weight

264.25 g/mol

IUPAC Name

methyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H13FN2O3/c1-8-9(7-12(17)19-2)13(18)16(15-8)11-6-4-3-5-10(11)14/h3-6,15H,7H2,1-2H3

InChI Key

ANUWHOALVCTNAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2F)CC(=O)OC

Origin of Product

United States

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